

Technical Guide: 4-(4-Bromophenoxy)benzonitrile

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Compound of Interest

Compound Name: 4-(4-Bromophenoxy)benzonitrile

CAS No.: 330792-93-3

Cat. No.: B1291998

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The Diaryl Ether Scaffold: Synthesis, Functionalization, and Pharmaceutical Utility

Executive Summary

4-(4-Bromophenoxy)benzonitrile (CAS: 330792-93-3) is a bifunctional diaryl ether intermediate critical to medicinal chemistry and agrochemical synthesis.^[1] Its structural value lies in its orthogonal reactivity: it possesses an electrophilic nitrile handle and a nucleophilic-susceptible aryl bromide (via metal-halogen exchange or cross-coupling).^[1] This duality allows for divergent synthesis, making it an ideal scaffold for constructing complex biaryl ether enzyme inhibitors, liquid crystals, and receptor modulators.^{[1][2]}

This guide provides a validated technical workflow for the synthesis, characterization, and strategic application of this core intermediate.

Part 1: Structural Analysis & Nomenclature^{[1][2]}

Property	Specification
IUPAC Name	4-(4-Bromophenoxy)benzotrile
CAS Number	330792-93-3
Molecular Formula	
Molecular Weight	274.11 g/mol
SMILES	<chem>N#Cc1ccc(Oc2ccc(Br)cc2)cc1</chem>
Key Functional Groups	Aryl Nitrile (Electron Withdrawing), Aryl Bromide (Halogen), Ether Linkage (Flexible Linker)

Distinction Note: Do not confuse this molecule with 4-Bromobenzotrile (CAS 623-00-7).[1]
The target molecule contains two benzene rings linked by an oxygen atom.[2]

Part 2: Validated Synthetic Protocol ()

The most robust industrial and laboratory scale synthesis utilizes a Nucleophilic Aromatic Substitution (

) reaction.[2] This pathway is preferred over Ullmann coupling due to milder conditions and higher yields.[1][2]

Reaction Mechanism

The reaction involves the nucleophilic attack of the 4-bromophenoxide anion (generated in situ) onto the electron-deficient 4-fluorobenzotrile.[1] The nitrile group at the para position activates the ring for nucleophilic attack by stabilizing the Meisenheimer complex intermediate.

Why 4-Fluorobenzotrile? In

reactions, fluoride is the superior leaving group compared to chloride or bromide.[1][2] The high electronegativity of fluorine inductively destabilizes the ground state and stabilizes the transition state (Meisenheimer complex), significantly accelerating the rate-determining step [1].

Experimental Workflow

Reagents:

- 4-Fluorobenzonitrile (1.0 equiv)[1]
- 4-Bromophenol (1.05 equiv)[1]
- Potassium Carbonate (, anhydrous, 2.0 equiv)[1]
- Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]

Step-by-Step Methodology:

- Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 4-bromophenol (17.3 g, 100 mmol) and (27.6 g, 200 mmol) in anhydrous DMF (100 mL).
- Deprotonation: Stir the mixture at room temperature for 30 minutes. The solution may darken slightly as the phenoxide generates.[2]
- Addition: Add 4-fluorobenzonitrile (12.1 g, 100 mmol) in one portion.
- Reaction: Heat the mixture to 80–90 °C for 4–6 hours.
 - Process Control: Monitor via TLC (Eluent: 10% EtOAc/Hexane).[1][2] The starting phenol () should disappear; the product () will appear as a UV-active spot.[1]
- Workup (Precipitation Method):
 - Cool the reaction mixture to room temperature.
 - Pour the reaction mass slowly into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.[1][2]
- Purification:
 - Filter the solid and wash with water (

mL) to remove residual DMF and inorganic salts.[1][2]

- Recrystallize from Ethanol/Water (9:1) or Heptane/EtOAc if high purity (>99%) is required for biological assays.[1][2]

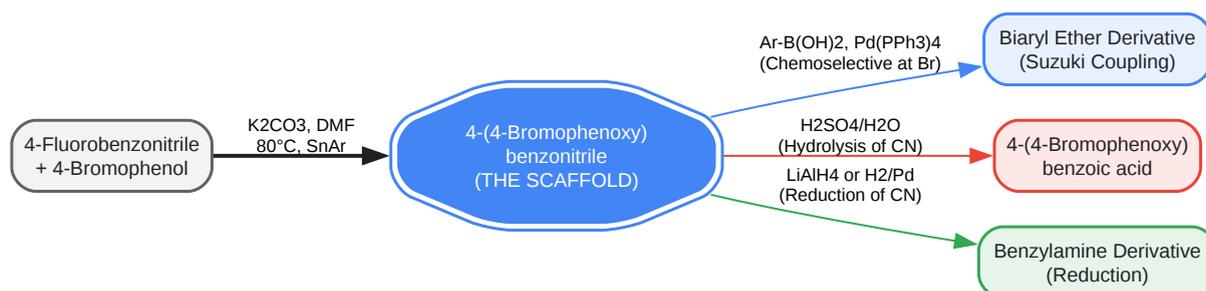
Expected Yield: 85–92% Physical State: White crystalline solid Melting Point: 78–79 °C [2][1][2]

Part 3: Functionalization & Divergent Synthesis[1][2]

The strategic value of **4-(4-Bromophenoxy)benzonitrile** is its ability to undergo chemoselective transformations.[1] The diagram below illustrates the divergent pathways available to medicinal chemists.

Pathway Logic[1][2]

- Path A (Nitrile Reactivity): The nitrile is susceptible to hydrolysis (acid/base) or reduction.[1] This leaves the aryl bromide intact for later coupling.[2]
- Path B (Bromide Reactivity): The aryl bromide is susceptible to Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] The nitrile remains stable under these conditions.[2]



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Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitrile and bromide functionalities.

Part 4: Analytical Characterization

To validate the integrity of the synthesized scaffold, the following spectral signatures must be confirmed.

Technique	Diagnostic Signal	Interpretation
IR Spectroscopy		Sharp, strong band characteristic of the C≡N stretch.[1]
IR Spectroscopy		Strong band characteristic of the C-O-C (ether) asymmetric stretch.[1]
¹ H NMR (CDCl ₃)		Protons ortho to the Nitrile (Deshielded by EWG).[1]
¹ H NMR (CDCl ₃)		Protons ortho to the Bromine.[1]
¹³ C NMR		Carbon of the Cyano group ([1]
Mass Spectrometry	and	Characteristic 1:1 isotopic ratio indicating the presence of one Bromine atom.[2]

Part 5: Safety & Handling (MSDS Summary)

While specific toxicological data for this specific ether is limited, it should be handled with the protocols standard for aryl nitriles and halogenated aromatics.[2]

- Hazard Classification:
 - Acute Toxicity (Oral/Inhalation): Nitriles can liberate cyanide ions metabolically; treat as toxic.[1][2]
 - Skin/Eye Irritation: Standard irritant.[1][2]
- Handling Protocol:

- Always handle in a fume hood to avoid inhalation of dust.[1][2]
- Waste Disposal: Do not dispose of in acidic waste streams (risk of HCN generation).[1][2]
Dispose of as halogenated organic waste.[1][2]
- First Aid:
 - Inhalation: Move to fresh air.
 - Skin Contact: Wash with soap and water.[1][2] Polyethylene glycol (PEG 400) is often effective for cleaning lipophilic phenols/ethers.[1][2]

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